molecular formula C13H26O4 B1143540 2,3-Dihydroxypropyl decanoate CAS No. 11139-88-1

2,3-Dihydroxypropyl decanoate

Cat. No.: B1143540
CAS No.: 11139-88-1
M. Wt: 246.34314
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl decanoate: is a chemical compound with the molecular formula C₁₃H₂₆O₄. It is also known as glyceryl caprate and is a monoester of glycerol and decanoic acid. This compound is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl decanoate can be synthesized through the esterification of decanoic acid with glycerol. This reaction typically involves heating decanoic acid and glycerol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using a solvent-free microwave-assisted synthesis. This method involves the esterification of decanoic acid with glycerol derivatives, such as glycidol or glycerol carbonate, under microwave irradiation. The process is efficient and environmentally friendly, as it reduces the need for solvents and minimizes reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl decanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,3-Dihydroxypropyl decanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl decanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bond to release glycerol and decanoic acid. These interactions can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

    Glyceryl monostearate: A monoester of glycerol and stearic acid.

    Glyceryl monolaurate: A monoester of glycerol and lauric acid.

    Glyceryl monooleate: A monoester of glycerol and oleic acid.

Comparison: 2,3-Dihydroxypropyl decanoate is unique due to its specific fatty acid chain length (decanoic acid) and its hydroxyl groups, which confer distinct physicochemical properties. Compared to glyceryl monostearate and glyceryl monolaurate, it has a shorter fatty acid chain, resulting in different solubility and emulsifying characteristics. Its hydroxyl groups also make it more reactive in chemical reactions compared to glyceryl monooleate .

Properties

IUPAC Name

2,3-dihydroxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891378
Record name 1-Monodecanoylglycerol
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Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-23-8, 26402-22-2, 69070-60-6
Record name 1-Decanoylglycerol
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Record name Monoctanoin component B
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Record name Glyceryl monocaprate
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Record name Decanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Monodecanoylglycerol
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Record name Decanoic acid, monoester with glycerol
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Record name Decanoic acid, ester with triglycerol trioctanoate
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Record name 2,3-Dihydroxypropyl decanoate
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Record name GLYCERYL 1-CAPRATE
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